molecular formula C126H238N26O22 B15094701 H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH

Cat. No.: B15094701
M. Wt: 2469.4 g/mol
InChI Key: QSIRXSYRKZHJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” is a synthetic peptide composed of alternating residues of lysine and leucine This peptide is characterized by its repetitive sequence and the presence of both D- and L- enantiomers of the amino acids lysine and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction of disulfide bonds, if any, to free thiol groups.

    Substitution: Substitution reactions involving the side chains of amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Specific reagents depending on the target amino acid side chain.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments, while oxidation or reduction would modify specific residues within the peptide.

Scientific Research Applications

The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” has several scientific research applications, including:

    Structural Studies: Investigating the structural properties of peptides and proteins, including folding and stability.

    Biological Research: Studying the interactions of peptides with biological molecules, such as enzymes, receptors, and antibodies.

    Medical Research: Exploring potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industrial Applications: Utilizing peptides in the development of biomaterials, sensors, and other industrial products.

Mechanism of Action

The mechanism of action of this peptide depends on its specific application

    Enzymes: Acting as substrates, inhibitors, or activators.

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Membranes: Integrating into or disrupting cell membranes, which is common for antimicrobial peptides.

The specific pathways involved would depend on the context of the research or application.

Comparison with Similar Compounds

Similar Compounds

    Poly-L-lysine: A homopolymer of lysine used in cell culture and molecular biology.

    Poly-L-leucine: A homopolymer of leucine studied for its hydrophobic properties.

    Alternating Lysine-Leucine Peptides: Similar peptides with different sequences or lengths.

Uniqueness

The uniqueness of “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This can influence its structural properties, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRXSYRKZHJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H238N26O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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